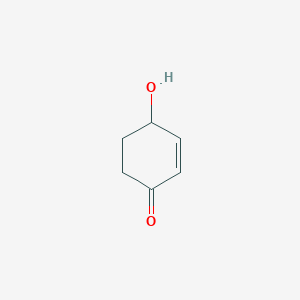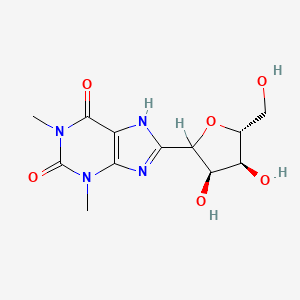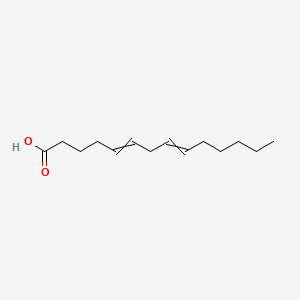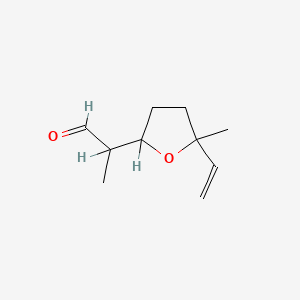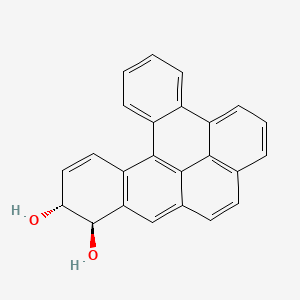
Trans-11,12-dihydroxy-11,12-dihydrodibenzo(a,l)pyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-11,12-dihydroxy-11,12-dihydrodibenzo(a,l)pyrene: is a polycyclic aromatic hydrocarbon (PAH) derivative. PAHs are organic compounds containing multiple aromatic rings. This compound is a metabolite of dibenzo(def,p)chrysene, which is known for its carcinogenic properties. The compound is of significant interest in toxicology and environmental chemistry due to its potential health impacts and its role in the metabolic pathways of PAHs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Trans-11,12-dihydroxy-11,12-dihydrodibenzo(a,l)pyrene typically involves the metabolic activation of dibenzo(def,p)chrysene by cytochrome P450 enzymes. This process includes the initial formation of an epoxide intermediate, which is then hydrolyzed to form the dihydrodiol compound .
Industrial Production Methods: The synthesis usually involves enzymatic reactions facilitated by hepatic microsomes from various species, including humans and rodents .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form reactive diol-epoxide metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The aromatic rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride can be used under controlled conditions.
Substitution: Electrophilic reagents such as halogens can be used for substitution reactions.
Major Products:
Diol-Epoxide Metabolites: These are highly reactive and can form DNA adducts, leading to mutagenesis and carcinogenesis.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used to study the metabolic pathways of PAHs and their activation by cytochrome P450 enzymes. It helps in understanding the formation of carcinogenic metabolites and their interactions with DNA .
Biology: In biological research, the compound is used to investigate the toxicological effects of PAHs. It is studied for its role in inducing oxidative stress and DNA damage .
Medicine: The compound is of interest in cancer research due to its potential to form DNA adducts and induce mutations. It is used to study the mechanisms of chemical carcinogenesis .
Industry: While not widely used in industry, the compound’s study provides insights into the environmental impact of PAHs and helps in developing strategies for pollution control and risk assessment .
Mecanismo De Acción
The compound exerts its effects primarily through the formation of reactive diol-epoxide metabolites. These metabolites can readily react with DNA, forming adducts that can lead to mutations and carcinogenesis. The primary molecular targets are the nucleophilic sites on DNA, and the pathways involved include the activation by cytochrome P450 enzymes and subsequent hydrolysis by epoxide hydrolase .
Comparación Con Compuestos Similares
Benzo[a]pyrene-7,8-dihydrodiol: Another PAH metabolite with similar carcinogenic properties.
Dibenzo[a,l]pyrene-11,12-dihydrodiol: A structurally similar compound with comparable metabolic pathways.
Uniqueness: Trans-11,12-dihydroxy-11,12-dihydrodibenzo(a,l)pyrene is unique due to its specific metabolic activation pathway and the formation of highly reactive diol-epoxide metabolites. Its study provides valuable insights into the mechanisms of PAH-induced carcinogenesis and the role of metabolic enzymes in this process .
Propiedades
Número CAS |
153857-27-3 |
|---|---|
Fórmula molecular |
C24H16O2 |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
(18R,19R)-hexacyclo[10.10.2.02,7.08,24.015,23.017,22]tetracosa-1(23),2,4,6,8,10,12(24),13,15,17(22),20-undecaene-18,19-diol |
InChI |
InChI=1S/C24H16O2/c25-20-11-10-18-19(24(20)26)12-14-9-8-13-4-3-7-16-15-5-1-2-6-17(15)23(18)22(14)21(13)16/h1-12,20,24-26H/t20-,24-/m1/s1 |
Clave InChI |
WRVXSEQFNZZEJV-HYBUGGRVSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C2C6=C(C=C5C=C4)C(C(C=C6)O)O |
SMILES isomérico |
C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C2C6=C(C=C5C=C4)[C@H]([C@@H](C=C6)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C2C6=C(C=C5C=C4)C(C(C=C6)O)O |
Sinónimos |
D-D-pyrene trans-11,12-Dihydroxy-11,12-dihydrodibenzo(a,l)pyrene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


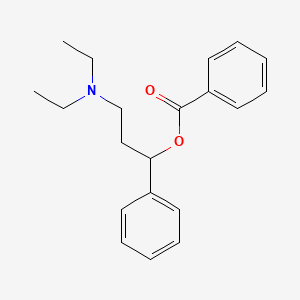
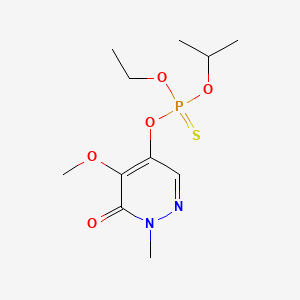
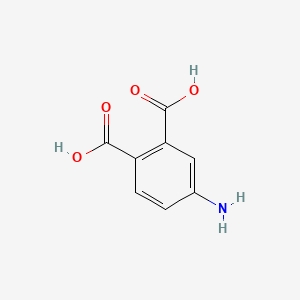
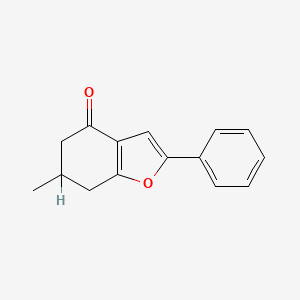
![1-cyclopentyl-1-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(2-methoxyphenyl)urea](/img/structure/B1205986.png)
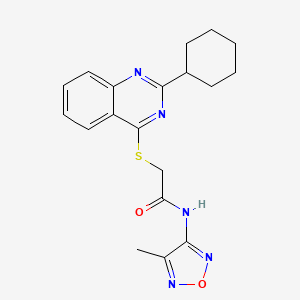
![6-methoxy-3-[[2-oxolanylmethyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one](/img/structure/B1205988.png)
![1-(4-Chlorophenyl)-2-[[4-ethyl-5-(2-methyl-3-furanyl)-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1205989.png)
![Bicyclo[2.2.2]octane-2,6-dione](/img/structure/B1205994.png)
